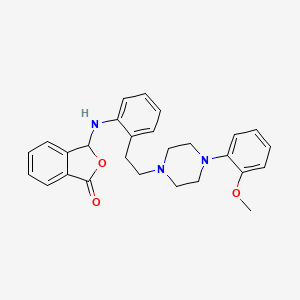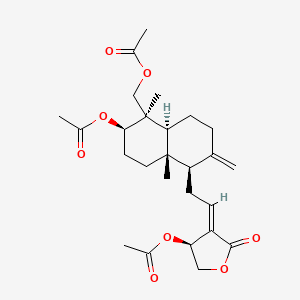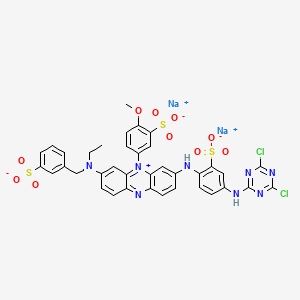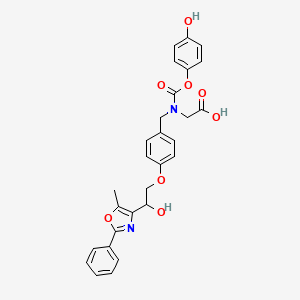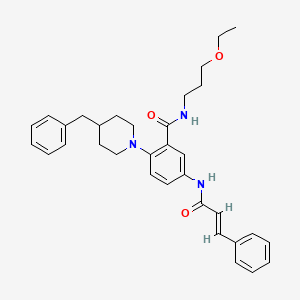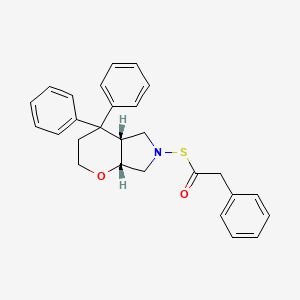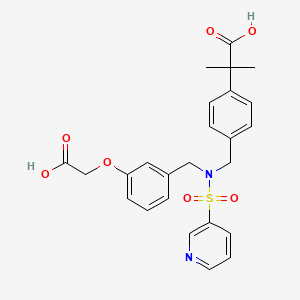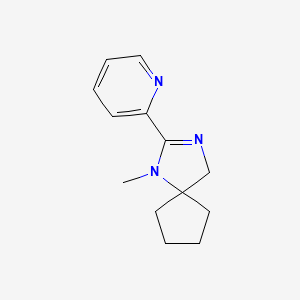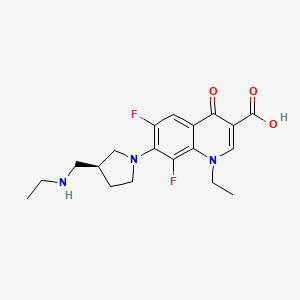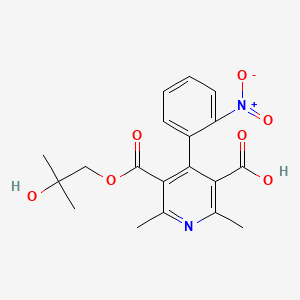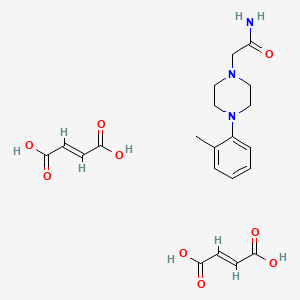
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate typically involves the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form electrophiles, which are then coupled with phenyl piperazine in a polar aprotic medium . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-phenyl-2-(4-methyl-1-piperazinyl)acetamide N-oxide, while reduction may produce N-phenyl-2-(4-methyl-1-piperazinyl)ethanamine .
Aplicaciones Científicas De Investigación
N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets and pathways. The compound’s piperazine moiety enhances its bioactivity by facilitating positive interactions with macromolecules, such as proteins and enzymes . This interaction can lead to the modulation of various biological processes, including cell signaling, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-Phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate include:
- N-(4-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
- Piperazine-linked chalcone derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
118989-76-7 |
|---|---|
Fórmula molecular |
C21H27N3O9 |
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C13H19N3O.2C4H4O4/c1-11-4-2-3-5-12(11)16-8-6-15(7-9-16)10-13(14)17;2*5-3(6)1-2-4(7)8/h2-5H,6-10H2,1H3,(H2,14,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
MJDKIMXXGQERBL-LVEZLNDCSA-N |
SMILES isomérico |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1=CC=CC=C1N2CCN(CC2)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


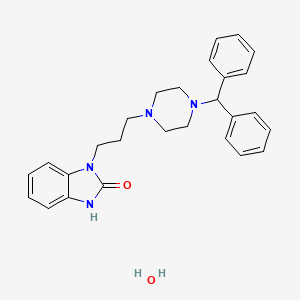
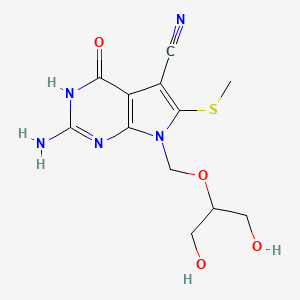
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
